REACTION_SMILES
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[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[H-:1].[N:3]1([CH2:9][c:10]2[cH:11][c:12]([OH:16])[cH:13][cH:14][cH:15]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1.[NH2:17][c:18]1[c:19]([NH:24][CH2:25][CH2:26][CH2:27][Cl:28])[c:20](=[O:23])[c:21]1=[O:22].[Na+:2]>>[N:3]1([CH2:9][c:10]2[cH:11][c:12]([O:16][CH2:27][CH2:26][CH2:25][NH:24][c:19]3[c:18]([NH2:17])[c:21](=[O:22])[c:20]3=[O:23])[cH:13][cH:14][cH:15]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(CN2CCCCC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(NCCCCl)c(=O)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Nc1c(NCCCOc2cccc(CN3CCCCC3)c2)c(=O)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |